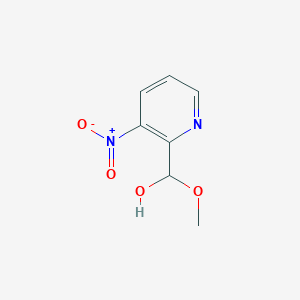

Methoxy(3-nitropyridin-2-yl)methanol

Beschreibung

Methoxy(3-nitropyridin-2-yl)methanol is a pyridine derivative featuring a methoxy group, a nitro group at the 3-position, and a hydroxymethyl group at the 2-position of the pyridine ring.

Eigenschaften

CAS-Nummer |

200933-25-1 |

|---|---|

Molekularformel |

C7H8N2O4 |

Molekulargewicht |

184.15 g/mol |

IUPAC-Name |

methoxy-(3-nitropyridin-2-yl)methanol |

InChI |

InChI=1S/C7H8N2O4/c1-13-7(10)6-5(9(11)12)3-2-4-8-6/h2-4,7,10H,1H3 |

InChI-Schlüssel |

UAGNZWVWWPOCOE-UHFFFAOYSA-N |

Kanonische SMILES |

COC(C1=C(C=CC=N1)[N+](=O)[O-])O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methoxy(3-nitropyridin-2-yl)methanol typically involves the nitration of methoxypyridine followed by the introduction of a methanol group. One common method involves the reaction of pyridine with nitrogen pentoxide (N2O5) in an organic solvent to form the N-nitropyridinium ion. This intermediate is then reacted with sulfur dioxide (SO2) and bisulfite (HSO3-) in water to yield 3-nitropyridine . The methoxy group can be introduced via a nucleophilic substitution reaction, and the methanol group can be added through a reduction reaction .

Industrial Production Methods

Industrial production methods for Methoxy(3-nitropyridin-2-yl)methanol are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yields and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Reaktionstypen

Methoxy(3-Nitropyridin-2-yl)methanol durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Methanolgruppe kann zu einer Carbonsäure oxidiert werden.

Reduktion: Die Nitrogruppe kann zu einer Aminogruppe reduziert werden.

Substitution: Die Methoxygruppe kann durch andere Nucleophile substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).

Reduktion: Reduktionsmittel wie Palladium auf Kohlenstoff (Pd/C) und Wasserstoffgas (H2) werden oft verwendet.

Substitution: Nucleophile wie Ammoniak (NH3) und Amine können für Substitutionsreaktionen verwendet werden.

Hauptprodukte, die gebildet werden

Oxidation: Bildung von Carbonsäuren.

Reduktion: Bildung von Amino-Derivaten.

Substitution: Bildung verschiedener substituierter Pyridine.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Methoxy(3-nitropyridin-2-yl)methanol and its derivatives have been investigated for their biological activities, particularly as potential therapeutic agents.

Antimicrobial Activity

Research has shown that compounds containing the 3-nitropyridine moiety exhibit significant antimicrobial properties. For instance, derivatives of 3-nitropyridine have been synthesized and evaluated for their effectiveness against various bacterial strains. A study demonstrated that certain derivatives showed promising results in inhibiting the growth of pathogens such as Staphylococcus aureus and Escherichia coli .

Anticancer Properties

The compound has also been explored for its anticancer potential. In vitro studies indicated that methoxy(3-nitropyridin-2-yl)methanol derivatives could induce apoptosis in cancer cell lines. The mechanism involves the modulation of signaling pathways associated with cell survival and proliferation .

Agricultural Applications

Methoxy(3-nitropyridin-2-yl)methanol derivatives are being investigated for their use as agrochemicals, particularly in pest control.

Insecticidal Activity

Studies have highlighted the insecticidal properties of pyridine derivatives. Methoxy(3-nitropyridin-2-yl)methanol has shown efficacy against various agricultural pests, making it a candidate for developing new insecticides .

Materials Science

In addition to its biological applications, methoxy(3-nitropyridin-2-yl)methanol is being explored in materials science.

Organic Electronics

The compound's unique electronic properties make it suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic solar cells. Research has focused on synthesizing functionalized polythiophenes incorporating methoxy(3-nitropyridin-2-yl)methanol to enhance charge transport properties .

Case Study 1: Antimicrobial Evaluation

A series of methoxy(3-nitropyridin-2-yl)methanol derivatives were synthesized and tested against E. coli. The results indicated that compounds with higher nitro group substitutions exhibited increased antimicrobial activity, suggesting a structure-activity relationship that could guide future drug design .

| Compound | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Compound A | 32 µg/mL |

| Compound B | 16 µg/mL |

| Compound C | 8 µg/mL |

Case Study 2: Insecticidal Activity

A study evaluated the insecticidal effects of methoxy(3-nitropyridin-2-yl)methanol against aphid populations in agricultural settings. The results showed a significant reduction in aphid numbers after treatment with the compound at concentrations as low as 100 ppm .

Wirkmechanismus

The mechanism of action of Methoxy(3-nitropyridin-2-yl)methanol involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy and methanol groups can also influence the compound’s reactivity and interactions with enzymes and receptors .

Vergleich Mit ähnlichen Verbindungen

Substituent Position and Electronic Effects

- (3-Methyl-4-nitropyridin-2-yl)methanol (CAS 168167-49-5): Substituents: Methyl (3-position), nitro (4-position), hydroxymethyl (2-position). Molecular Weight: 168.15 g/mol. Methyl groups are electron-donating, which may stabilize the pyridine ring differently compared to methoxy groups .

- [3-(Trifluoromethoxy)pyridin-2-yl]methanol (CAS 1261650-51-4): Substituents: Trifluoromethoxy (3-position), hydroxymethyl (2-position). Molecular Weight: 193.12 g/mol. Key Differences: The trifluoromethoxy group is strongly electron-withdrawing due to the electronegativity of fluorine. This enhances the compound's stability against nucleophilic attacks compared to methoxy-substituted analogs, making it suitable for applications requiring prolonged chemical stability .

- 2-Methoxy-3-nitropyridine: Substituents: Methoxy (2-position), nitro (3-position). Synthesis: Achieved in 95% yield via established procedures, indicating high synthetic feasibility .

Toxicity and Reactivity

Chlorinated analogs () demonstrate that electron-withdrawing substituents like nitro groups increase toxicity. For example, chlorination of benzene derivatives elevates neurotoxic effects .

Data Table: Key Structural and Functional Comparisons

Research Findings and Implications

- Synthetic Feasibility : Methoxy-nitropyridine derivatives are synthesized efficiently (e.g., 95% yield for 2-methoxy-3-nitropyridine) , suggesting scalable production for the target compound.

- Bioactivity Potential: The nitro group may confer antifungal or cytotoxic properties, as seen in structurally related compounds .

- Toxicity Considerations : Nitro groups are associated with increased toxicity, necessitating careful evaluation in drug development .

Biologische Aktivität

Methoxy(3-nitropyridin-2-yl)methanol, a compound with a nitropyridine moiety, has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the current understanding of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Methoxy(3-nitropyridin-2-yl)methanol is characterized by the presence of a methoxy group and a nitro group attached to a pyridine ring. Its chemical structure can be represented as follows:

This structure allows for various chemical reactions, including oxidation and reduction, which can influence its biological activity.

Mechanisms of Biological Activity

The biological activity of methoxy(3-nitropyridin-2-yl)methanol is primarily attributed to its interaction with specific molecular targets within cells. The nitro group can undergo bioreduction to form reactive intermediates that may interact with cellular components, leading to various biological effects. Additionally, the hydroxymethyl group can participate in hydrogen bonding, enhancing the compound's binding affinity to target proteins.

Antimicrobial Activity

Recent studies have indicated that methoxy(3-nitropyridin-2-yl)methanol exhibits significant antimicrobial properties. It has been tested against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values suggest that this compound could be effective against both Gram-positive and Gram-negative bacteria .

Table 1: Antimicrobial Activity

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| E. coli | 62.5 |

| S. aureus | 78.12 |

| E. faecalis | 75.0 |

Anticancer Properties

Methoxy(3-nitropyridin-2-yl)methanol has also been evaluated for its anticancer potential. In vitro studies have demonstrated its ability to inhibit the proliferation of cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer). The compound's cytotoxic effects are believed to be linked to its structural features that enhance interaction with critical cellular targets involved in cancer cell growth and survival .

Table 2: Anticancer Activity

| Cell Line | IC50 (µg/mL) |

|---|---|

| HeLa | 226 |

| A549 | 242.52 |

Case Studies and Research Findings

- Urease Inhibition : A study focused on derivatives of pyridylpiperazine demonstrated that compounds related to methoxy(3-nitropyridin-2-yl)methanol effectively inhibit urease activity in Helicobacter pylori, a bacterium associated with gastric ulcers and cancer. The most potent derivatives showed IC50 values significantly lower than standard treatments .

- In Silico Studies : Computational analyses have suggested that methoxy(3-nitropyridin-2-yl)methanol interacts favorably with specific protein targets, enhancing its potential as a lead compound in drug development for both antimicrobial and anticancer therapies .

Q & A

What are the most reliable synthetic routes for Methoxy(3-nitropyridin-2-yl)methanol, and how can its purity be validated?

Methodological Answer:

Synthesis of Methoxy(3-nitropyridin-2-yl)methanol typically involves nucleophilic substitution or oxidation-reduction reactions. For example, nitro groups can be introduced via nitration of pyridine derivatives under controlled acidic conditions. Post-synthesis purification often employs column chromatography with polar solvents (e.g., methanol/dichloromethane mixtures). Purity validation requires ¹H/¹³C NMR to confirm structural integrity, HPLC-MS for molecular weight verification, and X-ray crystallography for unambiguous stereochemical assignment. Residual solvents or byproducts are quantified using GC-MS .

How does the nitro group in Methoxy(3-nitropyridin-2-yl)methanol influence its reactivity in catalytic systems?

Methodological Answer:

The nitro group acts as a strong electron-withdrawing substituent, polarizing adjacent bonds and enhancing electrophilicity. In catalytic cycles (e.g., methane-to-methanol conversion), the nitro group stabilizes transient intermediates like methoxy radicals through resonance and inductive effects. Reactivity can be probed via kinetic isotope effects (KIEs) to identify rate-determining steps or in situ FTIR to track intermediate formation .

What advanced techniques are used to study the stability of Methoxy(3-nitropyridin-2-yl)methanol under reaction conditions?

Methodological Answer:

Stability under thermal or catalytic conditions is assessed using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) . For real-time degradation monitoring, operando Raman spectroscopy combined with mass spectrometry identifies decomposition pathways. For example, methoxy group cleavage under acidic conditions generates formaldehyde, detectable via NMR headspace analysis .

How can computational methods elucidate reaction mechanisms involving Methoxy(3-nitropyridin-2-yl)methanol?

Methodological Answer:

Density Functional Theory (DFT) simulations model reaction pathways, such as nitro group reduction or methoxy radical formation. Key parameters include activation energies for bond cleavage (e.g., C–O in methoxy) and electron density maps via Natural Bond Orbital (NBO) analysis . Experimental validation involves comparing computed IR spectra with experimental data to confirm intermediate structures .

What role do methoxy intermediates play in hydrocarbon synthesis, and how is this relevant to Methoxy(3-nitropyridin-2-yl)methanol?

Methodological Answer:

Methoxy species are critical in C–C bond formation. For example, in methanol-to-olefins (MTO) catalysis, methoxy groups adsorbed on Brønsted acid sites initiate chain propagation. Methoxy(3-nitropyridin-2-yl)methanol may act as a precursor for such intermediates. In situ MAS NMR and X-ray photoelectron spectroscopy (XPS) track methoxy adsorption/desorption dynamics on catalyst surfaces .

How do surface defects in catalysts affect the reactivity of Methoxy(3-nitropyridin-2-yl)methanol?

Methodological Answer:

Surface vacancies (e.g., sulfur vacancies in MoS₂) enhance methoxy adsorption, as shown by scanning tunneling microscopy (STM) and photoluminescence quenching . Defect density correlates with catalytic turnover; this is quantified via Brunauer-Emmett-Teller (BET) surface area analysis and temperature-programmed desorption (TPD) .

What strategies resolve contradictions in reported reaction mechanisms involving methoxy-containing compounds?

Methodological Answer:

Contradictions (e.g., associative vs. dissociative pathways) are addressed by isotopic labeling (e.g., ¹³C-methanol) and steady-state isotopic transient kinetic analysis (SSITKA) . For example, deuterated methanol (CD₃OH) distinguishes between C–H bond rupture in methoxy vs. hydroxyl groups .

How does the nitro group in Methoxy(3-nitropyridin-2-yl)methanol influence its electronic properties?

Methodological Answer:

The nitro group’s electron-withdrawing nature lowers the HOMO-LUMO gap, measured via UV-Vis spectroscopy and cyclic voltammetry . Computational molecular electrostatic potential (MEP) maps visualize charge distribution, while electron paramagnetic resonance (EPR) detects radical intermediates stabilized by nitro resonance .

What analytical methods quantify methoxy group interactions in complex matrices?

Methodological Answer:

Solid-state NMR (e.g., ¹³C CP/MAS) resolves methoxy environments in polymeric or zeolitic frameworks. X-ray absorption near-edge structure (XANES) at the oxygen K-edge probes bonding states (e.g., methoxy vs. hydroxyl oxygen) .

How can Methoxy(3-nitropyridin-2-yl)methanol be applied in sustainable catalysis research?

Methodological Answer:

Its nitro and methoxy groups make it a candidate for designing "self-correcting" catalytic cycles, where undesired over-oxidation is mitigated. This is tested via pulse reactor experiments coupled with online GC analysis to monitor selectivity trends under varying O₂ partial pressures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.